N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide is a sulfonamide compound featuring a piperidine ring. This compound has garnered attention in scientific research due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide typically involves the reaction of 1-benzylpiperidine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antiproliferative effects.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another compound with a piperidine ring and benzyl group, used in similar research contexts.
4-Benzylpiperidine: Known for its activity as a monoamine releasing agent.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)propane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to other benzylpiperidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-2-12-21(19,20)17-13-15-8-10-18(11-9-15)14-16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXNPWZKCIKGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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